molecular formula C12H14BrFO3 B12077353 tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

Cat. No.: B12077353
M. Wt: 305.14 g/mol
InChI Key: AJJGRFGMQMWZGK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate: is a chemical compound with the following structural formula:

CH3C(O)OC(CH3)3 | C6H4BrFO\text{CH}_3 - \text{C}(O) - \text{O} - \text{C}(\text{CH}_3)_3 \text{ | } \text{C}_6\text{H}_4\text{BrFO} CH3​−C(O)−O−C(CH3​)3​ | C6​H4​BrFO

It consists of a tert-butyl ester group attached to a phenoxy ring containing both bromine and fluorine substituents

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate. One common method involves the reaction of tert-butyl bromoacetate with 3-bromo-5-fluorophenol under appropriate conditions. The esterification process leads to the formation of the desired compound.

b. Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine) as a catalyst. The reaction temperature and duration are optimized to achieve high yields.

c. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial for efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.

    Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.

Common Reagents and Conditions:

    Tert-butyl bromoacetate: As the starting material.

    3-bromo-5-fluorophenol: Reactant for esterification.

    Triethylamine: Base catalyst.

    Organic solvents: Dichloromethane, ethyl acetate, etc.

Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as a ligand or substrate).

    Medicine: May have applications in drug discovery or modification.

    Industry: Employed in the preparation of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.

Comparison with Similar Compounds

While tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate is unique due to its specific substitution pattern, similar compounds include:

    Tert-butyl bromoacetate: : A related halogenated t-butyl acetate used as an alkylating agent.

  • Other phenoxyacetate derivatives with different substituents.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3

InChI Key

AJJGRFGMQMWZGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F

Origin of Product

United States

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